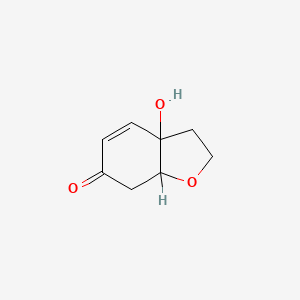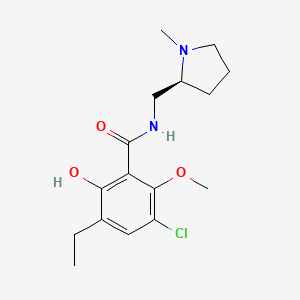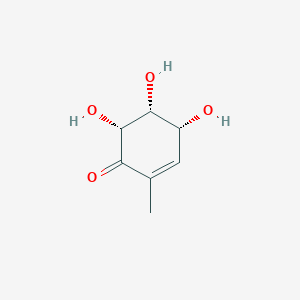
Gabosine N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gabosine N is a natural product found in Streptomyces griseosporeus and Streptomyces cellulosae with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Gabosines, including Gabosine N, are a group of naturally occurring compounds with unique structures and interesting biological activities. They have been a subject of continuous synthetic efforts, with methods like chemoenzymatic approaches being employed. The total synthesis of Gabosine H and non-natural gabosines, including structural confirmation through X-ray diffraction, has been achieved (Tibhe et al., 2016).
- Gabosine N has been identified as a secondary metabolite of Streptomyces, with its constitution established through spectroscopic techniques and derivatization reactions. It exhibits DNA-binding properties, which were studied using a thin-layer chromatography technique (Tang et al., 2000).
Synthetic Strategies and Biological Activities
- Diverse strategies for synthesizing gabosines, including Gabosine N, have been reported. These methods focus on the formation of the carbocyclic ring and offer insights into future research directions in this area (Mac et al., 2012).
- The total synthesis of Gabosine J and its derivatives, using a chiral pool strategy starting from D-mannitol, has been achieved. Biological activity investigations revealed that Gabosine J inhibits α-mannosidase, suggesting potential applications in enzyme inhibition studies (Vidyasagar & Sureshan, 2014).
Propiedades
Nombre del producto |
Gabosine N |
|---|---|
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
(4R,5R,6R)-4,5,6-trihydroxy-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O4/c1-3-2-4(8)6(10)7(11)5(3)9/h2,4,6-8,10-11H,1H3/t4-,6-,7+/m1/s1 |
Clave InChI |
YNPFEYUTCGDFDD-QXRNQMCJSA-N |
SMILES isomérico |
CC1=C[C@H]([C@H]([C@H](C1=O)O)O)O |
SMILES |
CC1=CC(C(C(C1=O)O)O)O |
SMILES canónico |
CC1=CC(C(C(C1=O)O)O)O |
Sinónimos |
epigabosine N gabosine N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




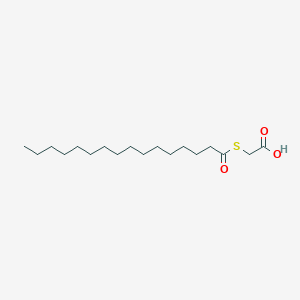
![2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-n-propylacetamide](/img/structure/B1204947.png)
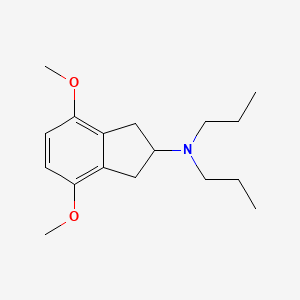
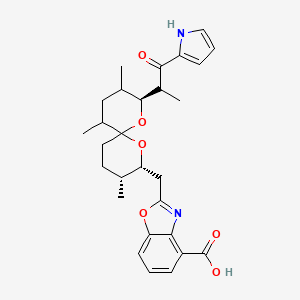

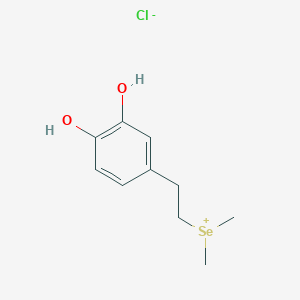
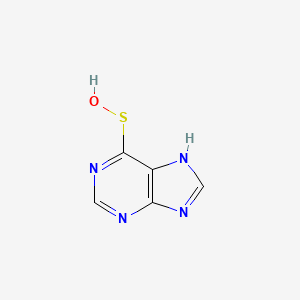
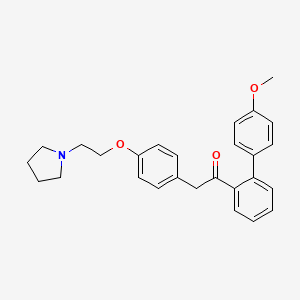
![(8R,9R,10R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-17-[2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1204957.png)


